

Independent Validation of AsclepiX Therapeutics' Gersizangitide: A Comparative Analysis for Retinal Diseases

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Compound of Interest

Compound Name: *Gersizangitide*

Cat. No.: *B15186211*

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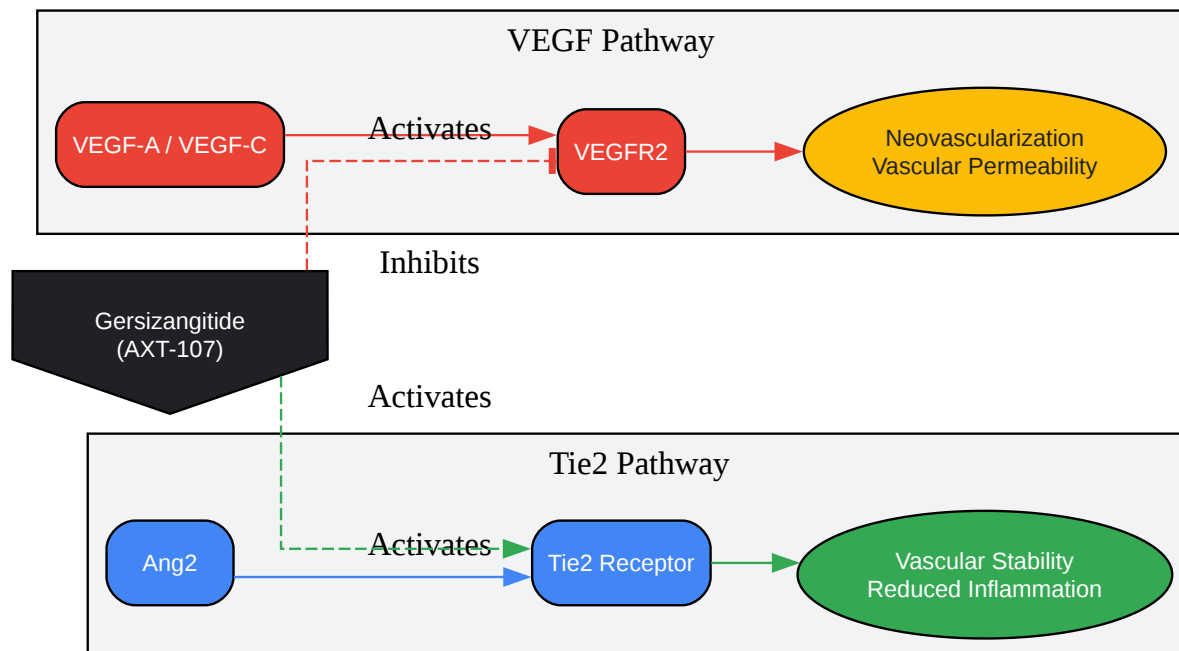
For Researchers, Scientists, and Drug Development Professionals

Gersizangitide (also known as AXT-107), a novel peptide in clinical development by AsclepiX Therapeutics, presents a promising dual-mechanism approach for the treatment of neovascular age-related macular degeneration (nAMD) and other retinal vascular diseases. This guide provides an objective comparison of **gersizangitide**'s available data with established and emerging therapies, supported by experimental context and pathway visualizations to aid in its independent validation.

Mechanism of Action: A Dual Approach to Retinal Vascular Disease

Gersizangitide is an anti-angiogenic peptide derived from collagen IV that uniquely targets two critical pathways involved in the pathogenesis of retinal vascular diseases: it acts as both an inhibitor of the Vascular Endothelial Growth Factor (VEGF) pathway and an activator of the Tie2 signaling pathway. This dual action aims to both block the drivers of neovascularization and vascular leakage while simultaneously promoting vascular stability.

Gersizangitide inhibits VEGF-A and VEGF-C, thereby blocking VEGF receptor signaling. Concurrently, it activates Tie2, a receptor tyrosine kinase. This activation is believed to complement the anti-VEGF action, potentially leading to greater improvements in vision, reduced vascular permeability, and suppression of inflammation.



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Caption: Dual mechanism of action of **Gersizangitide**.

Clinical Development: The DISCOVER Trial

Gersizangitide is currently being evaluated in a Phase 1/2a clinical trial, known as DISCOVER (NCT05859776), for the treatment of nAMD. This open-label, single ascending-dose study will assess the safety, tolerability, bioactivity, and duration of action of a single suprachoroidal injection of **gersizangitide**.

Table 1: Overview of the **Gersizangitide** DISCOVER Trial

Parameter	Details
Phase	1/2a
Trial Name	DISCOVER
ClinicalTrials.gov ID	NCT05859776
Indication	Neovascular Age-Related Macular Degeneration (nAMD)
Enrollment	15 patients
Dosage Groups	125 µg (n=3), 250 µg (n=3), 500 µg (n=9)
Primary Endpoints	Safety and tolerability of gersizangitide
Secondary Endpoints	Change in Best-Corrected Visual Acuity (BCVA), Change in Central Subfield Thickness (CST)
Expected Topline Results	Q2 2025

To date, no significant safety concerns have been reported from the single injection of **gersizangitide** in the DISCOVER trial.

Preclinical Evidence

Preclinical studies in animal models have provided initial proof-of-concept for the mechanism of action of **gersizangitide**. In a mouse model of oxygen-induced ischemic retinopathy, a single intravitreal injection of **gersizangitide** was shown to enhance the phosphorylation of Tie2 in the endothelial cells of retinal neovascularization. Furthermore, in a mouse model of uveitis, **gersizangitide** inhibited vascular leakage and reduced albumin levels in the vitreous humor. In microvascular endothelial cells, **gersizangitide** enhanced the phosphorylation of Tie2 and Akt induced by Ang2 in a dose-dependent manner.

Comparative Landscape: Established Anti-VEGF Therapies

The current standard of care for nAMD involves intravitreal injections of anti-VEGF agents. A comparison of the pivotal clinical trial data for the most common anti-VEGF therapies provides

a benchmark against which **gersizangitide**'s future results can be evaluated.

Table 2: Pivotal Clinical Trial Data for Approved Anti-VEGF Therapies in nAMD

Drug (Trade Name)	Pivotal Trial(s)	Mean Change in BCVA at 1 Year (ETDRS Letters)	Proportion of Patients Gaining ≥ 15 Letters at 1 Year	Mean Reduction in CRT at 1 Year (μm)	Treatment Frequency
Aflibercept (Eylea®)	VIEW 1 & 2	+8.4 to +9.3	31% to 37%	-129 to -149	Every 4 or 8 weeks
Ranibizumab (Lucentis®)	MARINA & ANCHOR	+7.2 to +11.3	34% to 40%	-148 to -178	Monthly
Faricimab (Vabysmo®)	TENAYA & LUCERNE	+5.8 to +6.6	Not Reported	-133 to -137	Up to every 16 weeks
Bevacizumab (Avastin®)*	CATT	+8.0 to +8.5	30% to 32%	-155 to -161	Monthly or As-Needed

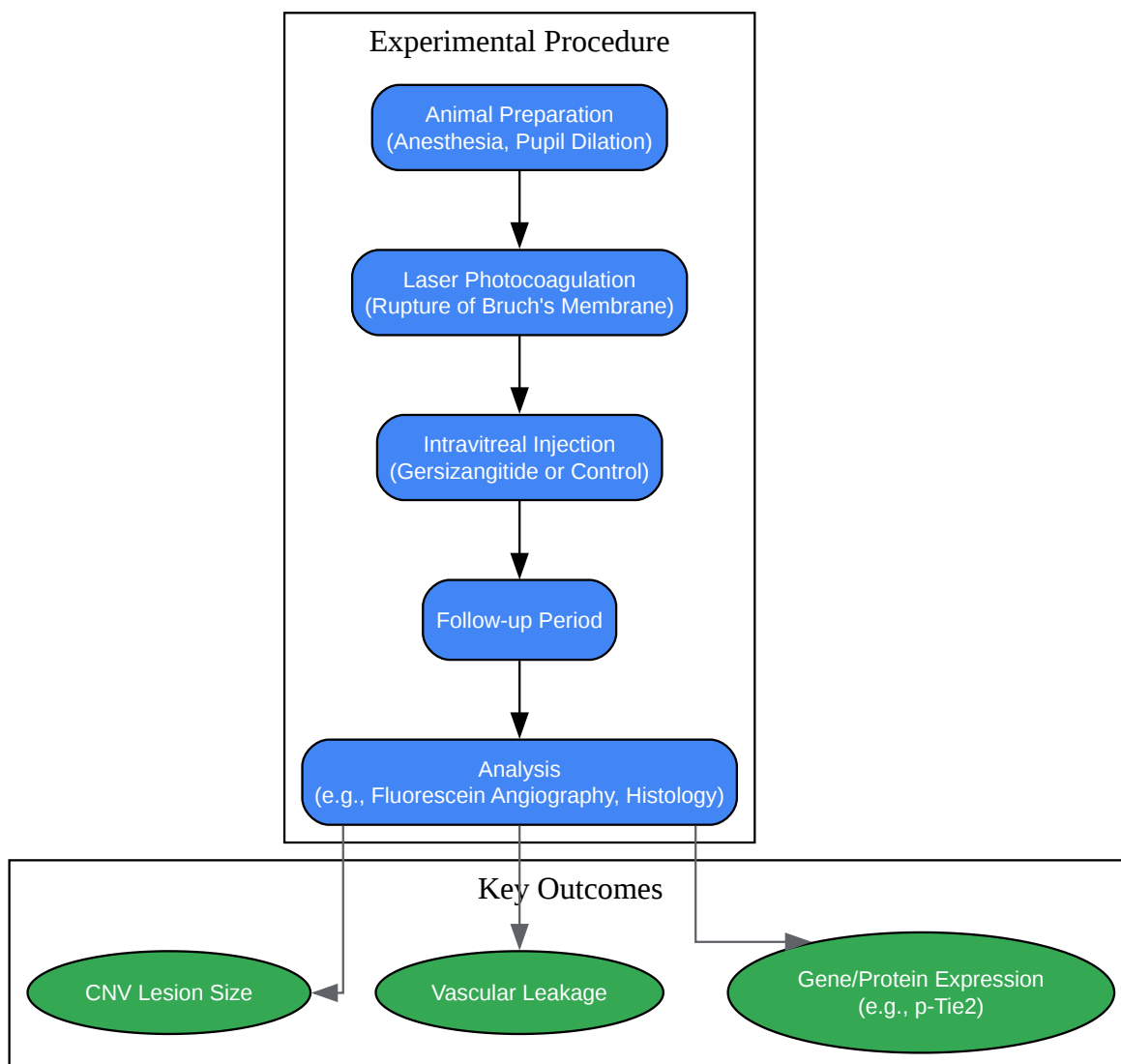
*Becavizumab is used off-label for the treatment of nAMD.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of **gersizangitide** have not been publicly released by AsclepiX Therapeutics. However, based on the descriptions of the studies, the following are representative protocols for the animal models used.

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This is a widely used model to mimic the neovascularization characteristic of nAMD.



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Caption: Workflow for a laser-induced CNV mouse model.

- Animal Preparation: Mice (e.g., C57BL/6J strain) are anesthetized, and their pupils are dilated.
- Laser Photocoagulation: A laser is used to create ruptures in Bruch's membrane in the retina, inducing the growth of new blood vessels from the choroid.

- **Treatment Administration:** Immediately after laser treatment or at a specified time point, **gersizangitide** or a control substance is administered via intravitreal injection.
- **Follow-up and Analysis:** After a designated period, the extent of CNV is assessed using techniques such as fluorescein angiography (to visualize vascular leakage) and histology (to measure the size of the neovascular lesions). Immunohistochemistry can be used to analyze the expression of specific proteins, such as phosphorylated Tie2.

Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is commonly used to study ischemic retinopathies.

- **Hyperoxia Exposure:** Neonatal mice and their nursing dam are exposed to a high-oxygen environment (e.g., 75% oxygen) for a set period (e.g., 5 days). This causes vaso-obliteration in the developing retinal vasculature.
- **Return to Normoxia:** The mice are then returned to a normal room air environment. The relative hypoxia triggers an overgrowth of new, abnormal blood vessels.
- **Treatment and Analysis:** **Gersizangitide** or a control is administered, and the extent of neovascularization is quantified at a specific time point, often by staining the retinal vasculature and measuring the area of neovascular tufts.

Conclusion and Future Outlook

Gersizangitide's dual mechanism of inhibiting VEGF and activating Tie2 signaling represents a promising and differentiated approach for the treatment of nAMD and other retinal vascular diseases. While the preclinical data are encouraging, the forthcoming results from the Phase 1/2a DISCOVER trial will be crucial for validating its safety and efficacy in humans. A direct comparison with the robust data from established anti-VEGF therapies will be essential to determine its potential clinical utility and advantages, such as improved efficacy, durability, and a reduced treatment burden. The scientific community awaits the topline data in Q2 2025 to better understand the therapeutic potential of this novel peptide.

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